7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound notable for its potential applications in medicinal chemistry and materials science. The compound features a benzoxazine structure, which is characterized by a fused benzene and oxazine ring. Its molecular formula is , and it has a molecular weight of approximately 242.11 g/mol.
This compound can be classified under the category of benzoxazines, which are known for their diverse biological activities and utility in polymer chemistry. Specifically, 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is synthesized from 2-amino-5-bromophenol and 2-chloroacetyl chloride, making it a derivative of the benzoxazine family with halogen substitution that may influence its reactivity and biological properties.
The synthesis of 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves a two-step process:
While specific industrial methods for producing this compound are not extensively documented, it generally involves scaling up laboratory synthesis processes. This includes optimizing reaction conditions and employing continuous flow reactors to improve yield and efficiency.
The molecular structure of 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can be represented by the following data:
Property | Value |
---|---|
CAS Number | 1268118-73-5 |
Molecular Formula | C10H12BrNO |
Molecular Weight | 242.11 g/mol |
IUPAC Name | 7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI | InChI=1S/C10H12BrNO/c1-2... |
InChI Key | UGBGNBQFHBHMPG-UHFFFAOYSA-N |
Canonical SMILES | CCC1CNC2=C(O1)C=C(C=C2)Br |
The compound's structure features a bromine atom at the seventh position of the benzoxazine ring, which may significantly influence its chemical reactivity and biological activity.
7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can participate in several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed. For instance:
The mechanism of action for 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is primarily related to its biological activities. Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes or receptors involved in cell proliferation. For example, molecular docking studies suggest that it can bind to the epidermal growth factor receptor (EGFR), leading to reduced cancer cell growth .
The physical properties of 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine include:
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and research .
7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has several significant applications:
The synthesis of the 1,4-benzoxazine core, particularly 7-bromo-substituted derivatives, classically relies on intramolecular cyclization of functionalized precursors. A pivotal method involves hydroxysulfonamide intermediates bearing ortho-positioned leaving groups (halogens or tosylates). For 7-bromo-2-ethyl variants, N-(2-bromo-5-bromophenyl)-N-ethylhydroxysulfonamides undergo copper(I)-catalyzed cyclization under solid-liquid phase-transfer catalysis (SL-PTC) conditions. This process utilizes ground NaOH pellets and catalytic CuI (5-10 mol%) in anhydrous dioxane at 80-90°C, achieving yields exceeding 85% . Crucially, the bromo substituent at position 7 necessitates copper catalysis for efficient cyclization, unlike chloro or tosylate leaving groups which proceed without metals. The ethyl group on nitrogen is typically introduced during the sulfonamide formation step using ethylamine. This methodology provides excellent regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of the sulfonamide intermediate [4].
An alternative route to access 3,4-dihydro-2H-1,4-benzoxazin-3-ones (key precursors to saturated systems) employs reductive cyclization of nitro precursors. O-(2-Bromoethyl)-4-bromo-2-nitrophenoxide derivatives undergo zinc-ammonium chloride reduction in aqueous ethanol or iron/acetic acid reduction. The Fe/AcOH system offers advantages for bromo-compatibility, avoiding premature dehalogenation observed with some catalytic hydrogenation methods. Reduction generates an amino-alcohol intermediate that spontaneously cyclizes at 50-60°C to afford the corresponding 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine in 65-75% yield [6]. Subsequent sodium borohydride reduction of the 3-carbonyl group followed by ethylation (using ethyl iodide/K₂CO₃) provides the 2-ethyl target. While involving multiple steps, this route benefits from commercially available nitro precursors and avoids sulfonamide handling [6].
Table 1: Comparative Analysis of Benzoxazine Core Cyclization Methodologies
Method | Key Reagents/Conditions | Halogen Compatibility | Typical Yield for 7-Bromo | Key Advantages/Limitations |
---|---|---|---|---|
Cu-Catalyzed PTC | CuI, NaOH(s), Dioxane, 80-90°C | Excellent (Br, I) | >85% | High yield, regioselective; Requires anhydrous conditions, Cu removal |
Classical SNAr Cyclization | NaOH(aq), TBAB, 60-70°C | Poor (Br requires Cu) | <50% (for Br) | Simple setup; Low yield for bromo derivatives |
Fe/AcOH Reductive Cyclization | Fe powder, AcOH, 50-60°C | Good (Br tolerated) | 65-75% | Uses stable nitro precursors; Multi-step to reach 2-ethyl derivative |
Solvent-free methodologies represent a significant advancement toward sustainable benzoxazine synthesis. One approach involves the cyclization of solid hydroxysulfonamide precursors using only finely ground solid NaOH as the base under mechanical mixing at 60-70°C. For 7-bromo derivatives activated by electron-withdrawing sulfonyl groups, this method achieves yields comparable to solvent-based SL-PTC (80-88%) within 1-2 hours. This eliminates volatile organic solvent use, simplifies workup (crude product isolated by aqueous wash and filtration), and significantly improves atom economy [10]. While highly effective for substrates with fluoride leaving groups, bromo derivatives benefit from adding catalytic dimethylpolysiloxane as a phase-transfer agent, enhancing contact between the solid hydroxide and organic substrate. The protocol demonstrates excellent compatibility with the ethyl group on nitrogen, showing no evidence of N-dealkylation under the reaction conditions [8] [10].
Phase-transfer catalysis (PTC) is instrumental in enabling efficient cyclizations for 7-bromo-2-ethylbenzoxazine synthesis, particularly in aqueous or solid-liquid systems. Tetrabutylammonium bromide (TBAB) is the most widely employed catalyst. Two primary PTC strategies are utilized:
The ethyl substituent shows no adverse steric effects in these PTC systems, and the bromine atom at position 7 remains intact, providing a handle for further functionalization via cross-coupling [10].
Scaling the synthesis of 7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine presents distinct engineering and chemical challenges:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9